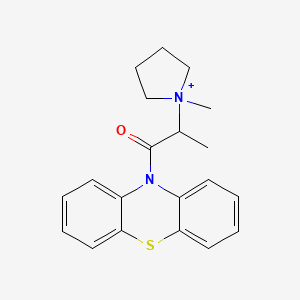

Propyromazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: In industrial settings, the production of propyromazine involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for high yield and purity, often involving purification steps like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Propyromazin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Propyromazin kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Propyromazin in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Phenothiazinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Phenothiazin-Derivate.

Wissenschaftliche Forschungsanwendungen

Propyromazin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorstufe bei der Synthese anderer Phenothiazin-Derivate verwendet.

Biologie: Wird auf seine Auswirkungen auf verschiedene biologische Signalwege untersucht, insbesondere auf solche, die Neurotransmitter betreffen.

Medizin: Wird auf seinen potenziellen Einsatz bei der Behandlung psychischer Störungen und als Beruhigungsmittel untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Modellverbindung in der Wirkstoffforschung eingesetzt.

5. Wirkmechanismus

Propyromazin wirkt als Antagonist mehrerer Rezeptoren, darunter Dopamin-D1-, D2- und D4-Rezeptoren, Serotonin-5-HT2A- und 5-HT2C-Rezeptoren, Muskarin-Acetylcholin-Rezeptoren M1 bis M5, Alpha-1-Adrenorezeptor und Histamin-H1-Rezeptor . Seine primäre sedative Wirkung ist auf seine antihistaminische Wirkung zurückzuführen, die die Blockierung des Histamin-H1-Rezeptors beinhaltet .

Ähnliche Verbindungen:

Promethazin: Ein weiteres Phenothiazin-Derivat mit ähnlichen antihistaminischen Eigenschaften, das aber häufiger als Antiemetikum und Sedativum eingesetzt wird.

Chlorpromazin: Ein Phenothiazin, das als Antipsychotikum eingesetzt wird und sich von Propyromazin durch seine stärkere Dopaminrezeptor-Antagonisierung unterscheidet.

Clozapin: Strukturell und pharmakologisch ähnlich, aber hauptsächlich als Antipsychotikum eingesetzt.

Einzigartigkeit: Die Einzigartigkeit von Propyromazin liegt in seiner selektiven Rezeptor-Antagonisierung, die im Vergleich zu anderen Phenothiazinen zu weniger extrapyramidalen Nebenwirkungen führt. Seine Hauptanwendung als Sedativum und Antihistaminikum unterscheidet es von anderen Verbindungen der gleichen Klasse .

Wirkmechanismus

Propyromazine acts as an antagonist of several receptors, including dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors M1 through M5, alpha-1 adrenergic receptor, and histamine H1 receptor . Its primary sedative effect is due to its antihistamine action, which involves blocking the histamine H1 receptor .

Vergleich Mit ähnlichen Verbindungen

Promethazine: Another phenothiazine derivative with similar antihistamine properties but used more widely as an antiemetic and sedative.

Chlorpromazine: A phenothiazine used as an antipsychotic, differing from propyromazine in its stronger dopamine receptor antagonism.

Clozapine: Structurally and pharmacologically similar, but used primarily as an antipsychotic.

Uniqueness: this compound’s uniqueness lies in its selective receptor antagonism, which results in fewer extrapyramidal side effects compared to other phenothiazines. Its primary use as a sedative and antihistamine distinguishes it from other compounds in the same class .

Eigenschaften

CAS-Nummer |

103132-98-5 |

|---|---|

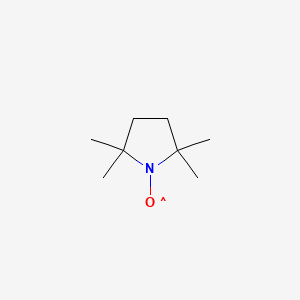

Molekularformel |

C20H23N2OS+ |

Molekulargewicht |

339.5 g/mol |

IUPAC-Name |

2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one |

InChI |

InChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1 |

InChI-Schlüssel |

YKNNBQKAAWCISH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

Kanonische SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

Synonyme |

1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide propyromazine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)